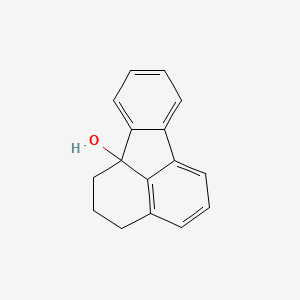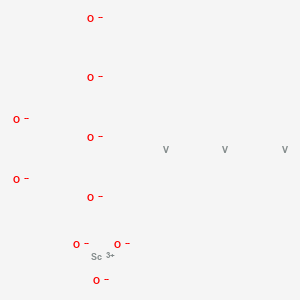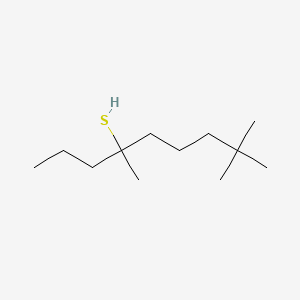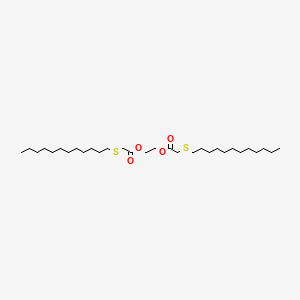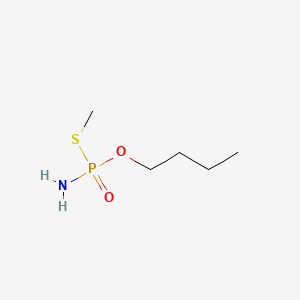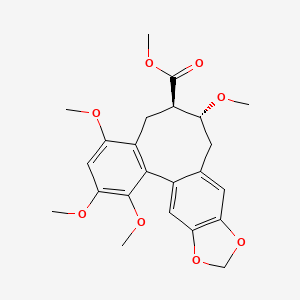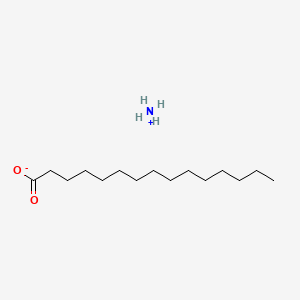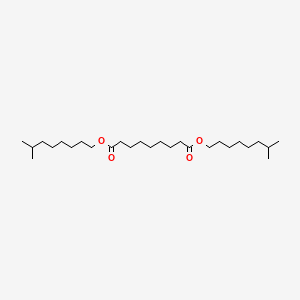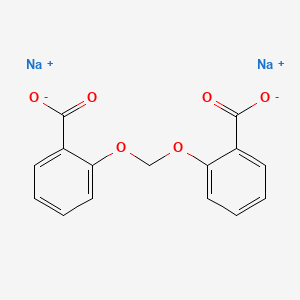
Butyl isopropyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl isopropyldithiocarbamate is an organic compound with the molecular formula C8H17NS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Butyl isopropyldithiocarbamate can be synthesized through the reaction of carbon disulfide with a secondary amine, such as isopropylamine, in the presence of an alkyl halide like butyl chloride. The reaction typically occurs under mild conditions and involves the formation of a dithiocarbamate intermediate, which is then alkylated to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Butyl isopropyldithiocarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo S-alkylation reactions, where the sulfur atoms are alkylated to form new derivatives.
Complexation: It readily forms complexes with transition metals, which are used in various industrial applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and alkylating agents such as methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl isopropyldithiocarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of butyl isopropyldithiocarbamate involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and cellular proteins, leading to inhibition or modification of their activity . The compound’s chelating properties allow it to bind to metal ions, which can disrupt metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
Butyl isopropyldithiocarbamate is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc dimethyldithiocarbamate. it is unique in its specific alkyl groups, which confer distinct chemical properties and reactivity . Similar compounds include:
Sodium diethyldithiocarbamate: Used as a chelating agent and in the treatment of metal poisoning.
Zinc dimethyldithiocarbamate: Commonly used as a fungicide and in the vulcanization of rubber.
This compound’s unique structure allows it to form specific metal complexes that are not easily achievable with other dithiocarbamates, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
85938-58-5 |
|---|---|
Molekularformel |
C8H17NS2 |
Molekulargewicht |
191.4 g/mol |
IUPAC-Name |
butyl N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H17NS2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
XKKAHDOWLCACTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=S)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



